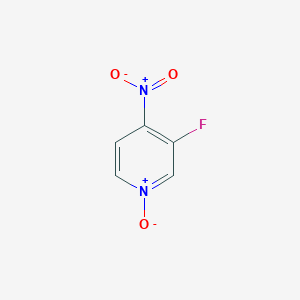

3-Fluoro-4-nitropyridine-N-oxide

Description

The exact mass of the compound 3-Fluoro-4-nitropyridine-N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-nitropyridine-N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-nitropyridine-N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWIGULJOZAPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344032 | |

| Record name | 3-Fluoro-4-nitropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-54-0 | |

| Record name | Pyridine, 3-fluoro-4-nitro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-nitropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-nitropyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-nitropyridine-N-oxide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitropyridine-N-oxide, a key intermediate in organic synthesis, particularly for novel pesticides and pharmaceuticals.[1] The document covers its chemical properties, safety information, detailed experimental protocols for its synthesis and key reactions, and its significance in medicinal chemistry.

Core Properties and Identification

3-Fluoro-4-nitropyridine-N-oxide is a heterocyclic aromatic compound featuring a pyridine ring with a fluorine atom at the 3-position, a nitro group at the 4-position, and an N-oxide functional group.[2] This unique combination of electron-withdrawing substituents significantly influences the electronic properties and reactivity of the pyridine ring system.[2]

Physicochemical Data

The quantitative properties of 3-Fluoro-4-nitropyridine-N-oxide are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 769-54-0 | [2][3][4] |

| Molecular Formula | C₅H₃FN₂O₃ | [2][3] |

| Molecular Weight | 158.09 g/mol | [2][5] |

| IUPAC Name | 3-fluoro-4-nitro-1-oxidopyridin-1-ium | [2] |

| Purity | ≥95% - 98% (as commercially available) | [3][6][7] |

| Density | 1.56 g/cm³ | [2] |

| Solubility | Good solubility in polar aprotic solvents like DMSO. Insoluble in water. | [2] |

| Storage Conditions | Store in a dry, sealed container in a freezer at -20°C. | [7][8] |

Safety and Handling

While specific toxicity data is limited, 3-Fluoro-4-nitropyridine-N-oxide should be handled with caution, assuming hazards similar to other fluorinated nitropyridines.[2] Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are essential.

| Hazard Class | Statement | Source(s) |

| Acute Toxicity | Toxic if swallowed.[9] May be harmful if inhaled.[9] | [9] |

| Skin Irritation | Causes skin irritation.[9][10] | [9][10] |

| Eye Irritation | Causes serious eye irritation.[9] | [9] |

| Respiratory | May cause respiratory irritation.[9] | [9] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11] | [10][11] |

| Handling | Handle in a well-ventilated area or within a closed system. Avoid breathing dust.[9][11] | [9][11] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[9][11] | [9][11] |

Experimental Protocols

The synthesis and subsequent reactions of 3-Fluoro-4-nitropyridine-N-oxide are critical for its application as an intermediate. Detailed methodologies for key procedures are provided below.

Synthesis Protocol 1: From 3-Fluoropyridine

This protocol details the N-oxidation of 3-fluoropyridine followed by nitration.

Step 1: N-Oxidation of 3-Fluoropyridine

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 40g of 3-fluoropyridine, 200ml of acetic acid, and 40ml of 35% hydrogen peroxide.[1]

-

Heat the mixture in a water bath at 70-80°C for 3 hours.[1]

-

Add an additional 25 ml of hydrogen peroxide dropwise and continue heating at the same temperature for 9 hours.[1]

-

Concentrate the mixture to approximately 100 ml under reduced pressure.[1]

-

Dilute with 100 ml of water, then remove the water via distillation under reduced pressure.[1]

-

Neutralize the residue with anhydrous sodium carbonate to yield the intermediate, N-oxy-3-fluoropyridine.[1]

Step 2: Nitration of N-oxy-3-fluoropyridine

-

Dissolve the N-oxy-3-fluoropyridine intermediate in concentrated sulfuric acid.

-

While vigorously stirring and maintaining a temperature at or below 0°C using an ice-salt bath, slowly add fuming concentrated nitric acid dropwise. The solution will thicken as solids precipitate.[1]

-

After the addition is complete, continue stirring at 0°C for 3.5 hours.[1]

-

Slowly pour the reaction mixture into crushed ice with vigorous stirring.[1]

-

Once the ice has melted, filter the resulting white crystals immediately.

-

Wash the crystals with ice water until the wash is neutral, then rinse with a small amount of ice-cold methanol.[1]

-

Dry the product under vacuum at 60°C to a constant weight to obtain 3-Fluoro-4-nitropyridine-N-oxide.[1]

Synthesis Protocol 2: Nucleophilic Aromatic Substitution

This method involves the direct fluorination of a bromo-substituted precursor and is particularly relevant for radiopharmaceutical applications.

-

The precursor, 3-bromo-4-nitropyridine N-oxide, is reacted with tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO).[2][12]

-

The reaction proceeds at room temperature and yields 3-fluoro-4-nitropyridine-N-oxide within minutes in moderate yields.[12][13]

-

This approach has been successfully adapted for labeling with fluorine-18, achieving approximately 25% decay-corrected yield.[2]

Chemical Reactivity and Applications

The functional groups of 3-Fluoro-4-nitropyridine-N-oxide dictate its chemical behavior and make it a valuable precursor for various biologically active molecules.

Reduction of the Nitro Group

The nitro group at the 4-position can be readily reduced to an amine.

-

Protocol: The reduction is typically achieved through catalytic hydrogenation.[2][13] This transformation converts 3-fluoro-4-nitropyridine-N-oxide into 3-fluoro-4-aminopyridine.[2][13]

-

Significance: 3-fluoro-4-aminopyridine is a derivative of 4-aminopyridine, a clinically approved drug for multiple sclerosis that targets potassium channels.[12] This makes the parent compound a crucial intermediate in the development of new therapeutic and imaging agents.[12]

Nucleophilic Substitution

The presence of the N-oxide and nitro groups activates the pyridine ring for nucleophilic substitution.

-

Reactivity: The N-oxide group uniquely favors fluorination at the meta- (3-) position over the para- (4-) position.[12] When 3-bromo-4-nitropyridine N-oxide is treated with a fluoride source, substitution of the bromine atom occurs preferentially.[12]

-

Application: This distinct reactivity is unprecedented for pyridine N-oxides and offers a novel pathway for synthesizing meta-fluorinated pyridines, which are important structures in pharmaceuticals and radiopharmaceuticals.[12][13]

Conclusion

3-Fluoro-4-nitropyridine-N-oxide (CAS No. 769-54-0) is a strategically functionalized heterocyclic compound with significant utility in medicinal and synthetic chemistry. Its unique reactivity, particularly the N-oxide-directed meta-fluorination, provides a valuable route to complex pyridine derivatives. The detailed protocols and data presented in this guide serve as a critical resource for researchers leveraging this compound in the development of advanced pharmaceuticals and radiotracers.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 3-Fluoro-4-nitropyridine-N-oxide | 769-54-0 [smolecule.com]

- 3. 3-Fluoro-4-nitropyridine-N-oxide|769-54-0 - Debyesci [debyesci.com]

- 4. synchem.de [synchem.de]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. CAS 769-54-0 | 3-Fluoro-4-nitropyridine-N-oxide - Synblock [synblock.com]

- 8. 769-54-0|3-Fluoro-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Guide: Synthesis of 3-Fluoro-4-nitropyridine-N-oxide from 3-Fluoropyridine

This document provides an in-depth technical overview of the synthetic pathway for producing 3-Fluoro-4-nitropyridine-N-oxide, a key intermediate in various fields of organic synthesis, from the starting material 3-fluoropyridine. The synthesis is a two-step process involving N-oxidation followed by nitration. This guide details the experimental protocols, presents quantitative data in a structured format, and illustrates the workflow for clarity.

Overall Reaction Scheme

The conversion of 3-fluoropyridine to 3-Fluoro-4-nitropyridine-N-oxide proceeds via two sequential reactions:

-

N-Oxidation: The pyridine nitrogen of 3-fluoropyridine is oxidized to form the intermediate, 3-fluoropyridine-N-oxide.

-

Nitration: The intermediate is then nitrated at the 4-position, directed by the N-oxide group, to yield the final product. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C4 position.[1][2]

Experimental Protocols

Detailed methodologies for each synthetic step are provided below. Multiple protocols are presented for the N-oxidation step, offering alternative approaches to the synthesis.

Step 1: Synthesis of 3-Fluoropyridine-N-oxide (Intermediate)

This step can be accomplished through several methods. The choice of method may depend on available reagents, desired yield, and environmental considerations.

Protocol A: Hydrogen Peroxide in Acetic Acid This is a classic method for N-oxidation of pyridines.

-

Combine 40g of 3-fluoropyridine, 200ml of acetic acid, and 40ml of 35% hydrogen peroxide in a three-necked flask equipped with a stirrer and thermometer.[3]

-

Heat the mixture in a water bath at 70-80°C for 3 hours.[3]

-

Add an additional 25 ml of 35% hydrogen peroxide dropwise.[3]

-

Continue heating at 70-80°C for another 9 hours.[3]

-

Concentrate the mixture to approximately 100 ml under reduced pressure.[3]

-

Dilute the residue with 100 ml of water and then remove the water by distillation under reduced pressure.[3]

-

Neutralize the final residue with anhydrous sodium carbonate to isolate the product.[3]

Protocol B: Catalytic Hydrogen Peroxide in Water This improved method avoids the use of acetic acid, reducing cost and simplifying the work-up.[3]

-

In a four-necked flask, add 63.2g of 3-fluoropyridine, 6g of tungstic acid, 150 mL of distilled water, and 2.2 mL of 98% sulfuric acid.[3]

-

Heat the stirred mixture to 75°C using a water bath.[3]

-

Add 185mL of 30% hydrogen peroxide dropwise over a period of 12 hours, maintaining the reaction temperature between 75-85°C.[3]

-

After the addition is complete, maintain the insulation and temperature for 24 hours.[3]

-

Cool the reaction to below 50°C and remove about one-third of the water volume via steam distillation under reduced pressure to recover any unreacted 3-fluoropyridine.[3]

-

The remaining solution contains the 3-fluoropyridine-N-oxide intermediate.

Protocol C: Sodium Perborate in Acetic Acid

-

To a three-necked flask, add 40g of 3-fluoropyridine, 200ml of acetic acid, 66g of sodium perborate, and 1 drop of ferric chloride solution.[3]

-

Heat the mixture in a water bath at 70-80°C for 1.5 hours.[3]

-

Gradually add another 41.4g of sodium perborate and continue heating for 3 hours under the same conditions.[3]

-

Concentrate the mixture to about 100 ml under reduced pressure.[3]

-

Dilute with 100 ml of water, then remove the water by distillation under reduced pressure.[3]

-

Neutralize the residue to a strong alkaline pH with anhydrous sodium carbonate.[3]

-

Extract the product with 200 ml of chloroform. Filter the mixture to remove inorganic solids.[3]

-

Dry the chloroform filtrate with anhydrous sodium sulfate, remove the chloroform by distillation, and distill under reduced pressure on a 100°C water bath to remove low-boiling point substances, yielding the product as a reddish-brown oily liquid.[3]

Step 2: Synthesis of 3-Fluoro-4-nitropyridine-N-oxide (Final Product)

This procedure utilizes the 3-fluoropyridine-N-oxide intermediate prepared in Step 1.

-

Prepare a solution of 3-fluoropyridine-N-oxide in concentrated sulfuric acid.

-

Cool the solution in an ice-salt bath to maintain a temperature not exceeding 0°C.[3]

-

Slowly add fuming concentrated nitric acid dropwise to the solution with vigorous stirring. A solid precipitate may form as the solution becomes thicker.[3]

-

After the addition is complete, continue stirring at 0°C for 3.5 hours. The solution will become less viscous and turn orange.[3]

-

Slowly pour the reaction mixture into crushed ice with vigorous stirring.[3]

-

Once the ice has melted, immediately filter the white crystalline product.[3]

-

Wash the crystals with ice water until the washings are neutral.[3]

-

Rinse the product with a small amount of ice-cold methanol.[3]

-

Dry the final product under vacuum at 60°C to a constant weight to obtain 3-Fluoro-4-nitropyridine-N-oxide.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthetic protocols.

Table 1: N-Oxidation of 3-Fluoropyridine - Reaction Parameters

| Parameter | Protocol A | Protocol B | Protocol C |

| Starting Material | 3-Fluoropyridine | 3-Fluoropyridine | 3-Fluoropyridine |

| Amount of Starting Material | 40 g | 63.2 g | 40 g |

| Oxidizing Agent | 35% H₂O₂ | 30% H₂O₂ | Sodium Perborate |

| Amount of Oxidant | 65 mL (total) | 185 mL | 107.4 g (total) |

| Solvent/Medium | Acetic Acid (200 mL) | Water (150 mL) | Acetic Acid (200 mL) |

| Catalyst(s) | None | Tungstic Acid (6g), H₂SO₄ (2.2 mL) | Ferric Chloride (1 drop) |

| Temperature | 70-80°C | 75-85°C | 70-80°C |

| Reaction Time | 12 hours | 36 hours | 4.5 hours |

Table 2: Nitration of 3-Fluoropyridine-N-oxide - Reaction Parameters & Yield

| Parameter | Value |

| Starting Material | 3-Fluoropyridine-N-oxide |

| Reagents | Fuming HNO₃, Conc. H₂SO₄ |

| Temperature | ≤ 0°C |

| Reaction Time | 3.5 hours |

| Reported Yield | 96.2% (for the nitration step) |

Note: The reported yield of 96.2% is for the conversion of the intermediate to the final product.[3] The overall yield will depend on the efficiency of the initial N-oxidation step.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

References

3-Fluoro-4-nitropyridine-N-oxide chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitropyridine-N-oxide, a significant intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical identity, properties, synthesis, and key reactions.

Chemical Identity and Structure

3-Fluoro-4-nitropyridine-N-oxide is a pyridine derivative characterized by a fluorine atom at the 3-position, a nitro group at the 4-position, and an N-oxide functional group.[2] This unique substitution pattern makes it a valuable precursor for a variety of chemical transformations.

The chemical structure of 3-Fluoro-4-nitropyridine-N-oxide is depicted below:

Caption: 2D chemical structure of 3-Fluoro-4-nitropyridine-N-oxide.

Physicochemical Properties

A summary of the key quantitative data for 3-Fluoro-4-nitropyridine-N-oxide is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Weight | 158.09 g/mol [2][4][6][7][8] |

| Melting Point | 122°C[2][4] |

| Boiling Point (Predicted) | 417.9 ± 25.0 °C at 760 mmHg[2][3][4] |

| Density (Predicted) | 1.56 g/cm³[2][4] |

| pKa (Predicted) | -2.08 ± 0.10[4] |

The compound should be stored in a dry, sealed container, preferably in a freezer at under -20°C.[4][7]

Experimental Protocols: Synthesis

The synthesis of 3-Fluoro-4-nitropyridine-N-oxide can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

1. Oxidation of 3-Fluoropyridine followed by Nitration

This two-step process involves the initial formation of the N-oxide followed by nitration.

-

Step 1: Synthesis of 3-Fluoropyridine-N-oxide

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of 40g of 3-fluoropyridine, 200ml of acetic acid, and 40ml of 35% hydrogen peroxide is prepared.[1]

-

The mixture is heated on a water bath at 70-80°C for 3 hours.[1]

-

An additional 25 ml of hydrogen peroxide is added dropwise, and the mixture is heated at the same temperature for another 9 hours.[1]

-

The reaction mixture is concentrated under reduced pressure to approximately 100 ml.[1]

-

100 ml of water is added for dilution, followed by distillation of the water under reduced pressure.[1]

-

The residue is neutralized with anhydrous sodium carbonate to yield 3-fluoropyridine-N-oxide.[1]

-

-

Step 2: Nitration of 3-Fluoropyridine-N-oxide

-

The synthesized N-oxy-3-fluoropyridine is dissolved in concentrated sulfuric acid.[1]

-

The solution is cooled in an ice-salt bath to maintain a temperature not exceeding 0°C.[1]

-

Fuming concentrated nitric acid is slowly added dropwise with vigorous stirring.[1]

-

The reaction is continued until completion to yield 3-Fluoro-4-nitropyridine-N-oxide.

-

2. Nucleophilic Aromatic Substitution

This method involves the direct fluorination of a bromo-substituted precursor.

-

3-Bromo-4-nitropyridine N-oxide is used as the starting material.[9]

-

The fluorination is achieved by reacting it with a suitable fluoride source, such as tetrabutylammonium fluoride.[2]

-

The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[2]

-

This reaction proceeds at room temperature and produces 3-Fluoro-4-nitropyridine-N-oxide in a moderate yield within minutes.[2][9]

Chemical Reactivity and Applications

3-Fluoro-4-nitropyridine-N-oxide is a versatile intermediate, primarily due to the reactivity conferred by its functional groups.

-

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, making it a valuable precursor for synthesizing other fluorinated pyridine derivatives.[2]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group.[2] This transformation is commonly achieved through catalytic hydrogenation and yields 3-fluoro-4-aminopyridine, a biologically active compound.[2][9]

-

Radiopharmaceutical Synthesis: A significant application of this compound is in the synthesis of radiolabeled molecules for positron emission tomography (PET). It has been successfully used in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine.[9] The use of the N-oxide facilitates the challenging meta-fluorination of the pyridine ring.[9]

Visualized Workflow: Synthesis and Key Reaction

The following diagram illustrates a common synthetic pathway for 3-Fluoro-4-nitropyridine-N-oxide and its subsequent conversion to a key derivative.

References

- 1. Page loading... [guidechem.com]

- 2. Buy 3-Fluoro-4-nitropyridine-N-oxide | 769-54-0 [smolecule.com]

- 3. CAS 769-54-0 | 3-Fluoro-4-nitropyridine-N-oxide - Synblock [synblock.com]

- 4. 3-FLUORO-4-NITROPYRIDINE-N-OXIDE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-Fluoro-4-nitropyridine-N-oxide|769-54-0 - Debyesci [debyesci.com]

- 6. 001chemical.com [001chemical.com]

- 7. 769-54-0|3-Fluoro-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 8. synchem.de [synchem.de]

- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity of 3-Fluoro-4-nitropyridine-N-oxide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-fluoro-4-nitropyridine-N-oxide with a range of nucleophiles. 3-Fluoro-4-nitropyridine-N-oxide is a key heterocyclic building block in medicinal chemistry and drug development, valued for its specific reactivity profile. The presence of a fluorine atom at the 3-position, a nitro group at the 4-position, and an N-oxide functionality creates a unique electronic landscape within the pyridine ring, dictating the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. This document details the underlying principles of its reactivity, summarizes key reactions with various nucleophiles in structured tables, provides detailed experimental protocols for seminal reactions, and utilizes diagrams to illustrate reaction pathways and logical relationships.

Core Concepts: Understanding the Reactivity of 3-Fluoro-4-nitropyridine-N-oxide

The reactivity of 3-fluoro-4-nitropyridine-N-oxide is primarily governed by the interplay of its three key functional groups: the N-oxide, the nitro group, and the fluorine atom. The pyridine N-oxide and the nitro group are strong electron-withdrawing groups, which significantly activate the pyridine ring towards nucleophilic attack.

The N-oxide group plays a crucial dual role. It activates the ring to nucleophilic attack and, critically, directs incoming nucleophiles to the C-3 (meta) position. This is a departure from the typical ortho/para directing effect of activating groups in standard aromatic systems. In the absence of the N-oxide, nucleophilic attack on the corresponding 3-fluoro-4-nitropyridine would preferentially occur at the C-4 position, leading to the displacement of the nitro group.

The fluorine atom at the C-3 position is a good leaving group for SNAr reactions, further facilitated by the electron-withdrawing nature of the adjacent nitro group and the N-oxide. Consequently, the primary mode of reaction for 3-fluoro-4-nitropyridine-N-oxide with nucleophiles is the displacement of the fluoride ion.

A secondary reaction pathway is the reduction of the nitro group to an amine, which can be achieved using various reducing agents. This transformation is often performed after the desired nucleophilic substitution at the C-3 position has been accomplished.

Reactivity with Nucleophiles: A Quantitative Overview

The following tables summarize the known reactions of 3-fluoro-4-nitropyridine-N-oxide and its precursor, 3-bromo-4-nitropyridine-N-oxide, with various nucleophiles. The data is compiled from peer-reviewed literature and provides a quantitative basis for understanding the compound's reactivity.

Table 1: Synthesis of 3-Fluoro-4-nitropyridine-N-oxide via Nucleophilic Substitution

This table details the foundational reaction for producing the title compound, illustrating the displacement of a halogen by a fluoride nucleophile.

| Precursor | Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3-Bromo-4-nitropyridine-N-oxide | F⁻ | Tetrabutylammonium fluoride (TBAF) | DMSO | 25 | 5 min | 37 | [1] |

| 3-Bromo-4-nitropyridine-N-oxide | ¹⁸F⁻ | [¹⁸F]TBAF | DMSO | Room Temp | mins | 10.4 (RCY) | [2] |

| 3-Fluoro-4-nitropyridine-N-oxide | ¹⁸F⁻ | [¹⁸F]TBAF (Isotope Exchange) | DMSO | Room Temp | seconds | 33.1 (RCY) | [2] |

RCY: Radiochemical Yield

Table 2: Subsequent Reactions of 3-Fluoro-4-nitropyridine-N-oxide

This table outlines the primary follow-up reaction, the reduction of the nitro group.

| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| 3-Fluoro-4-nitropyridine-N-oxide | 10% Pd/C, H₂ (1 atm) | MeOH | 25 | 10 min | 3-Fluoro-4-aminopyridine-N-oxide | Quantitative | [1] |

Experimental Protocols

This section provides detailed methodologies for the key reactions involving 3-fluoro-4-nitropyridine-N-oxide.

Synthesis of 3-Fluoro-4-nitropyridine-N-oxide from 3-Bromo-4-nitropyridine-N-oxide[1]

Materials:

-

3-Bromo-4-nitropyridine-N-oxide

-

Tetrabutylammonium fluoride (TBAF)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of 3-bromo-4-nitropyridine-N-oxide in dimethyl sulfoxide (DMSO), add 0.5 equivalents of tetrabutylammonium fluoride (TBAF).

-

Stir the reaction mixture at 25 °C for 5 minutes.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-fluoro-4-nitropyridine-N-oxide in 37% yield.

Reduction of 3-Fluoro-4-nitropyridine-N-oxide to 3-Fluoro-4-aminopyridine-N-oxide[1]

Materials:

-

3-Fluoro-4-nitropyridine-N-oxide

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 3-fluoro-4-nitropyridine-N-oxide in methanol (MeOH), add a catalytic amount of 10% palladium on carbon (Pd/C).

-

The reaction mixture is placed under a hydrogen atmosphere (1 atm, typically using a balloon).

-

Stir the suspension vigorously at 25 °C for 10 minutes.

-

Monitor the reaction by TLC or HPLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 3-fluoro-4-aminopyridine-N-oxide in quantitative yield.

Visualizing Reaction Pathways and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and the logical relationships between the compounds discussed.

Conclusion and Future Outlook

3-Fluoro-4-nitropyridine-N-oxide is a valuable reagent whose reactivity is dominated by nucleophilic aromatic substitution at the C-3 position, a consequence of the powerful directing and activating effects of the N-oxide and nitro groups. The primary documented reaction is the displacement of the fluoride by other nucleophiles, although the current publicly available literature is heavily focused on its synthesis and subsequent reduction.

For drug development professionals and research scientists, the predictable regioselectivity of this scaffold offers a reliable platform for the synthesis of novel 3-substituted pyridine derivatives. Future research in this area would benefit from a more systematic exploration of the reactivity of 3-fluoro-4-nitropyridine-N-oxide with a broader range of N-, O-, and S-centered nucleophiles. Such studies would provide a more complete quantitative dataset, enabling more precise control over the synthesis of complex molecular architectures for pharmaceutical applications. The lability of the fluorine atom, as evidenced by the rapid fluorine-18 isotope exchange, suggests that this position is highly activated and ripe for further investigation with diverse nucleophilic partners.

References

Spectroscopic Profile of 3-Fluoro-4-nitropyridine-N-oxide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-4-nitropyridine-N-oxide, a key intermediate in the synthesis of various pharmaceutical and radiopharmaceutical agents. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Spectroscopic Data

The structural elucidation of 3-Fluoro-4-nitropyridine-N-oxide is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 3-Fluoro-4-nitropyridine-N-oxide in solution. The spectra are characterized by chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), which reveal the electronic environment and connectivity of the nuclei.

Table 1: ¹H NMR Data for 3-Fluoro-4-nitropyridine-N-oxide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.25 | d | 6.5 | H-6 |

| 8.17 | dd | 9.5, 1.5 | H-2 |

| 7.60 | dd | 6.5, 4.5 | H-5 |

Table 2: ¹³C NMR Data for 3-Fluoro-4-nitropyridine-N-oxide

| Chemical Shift (δ) ppm | |

| 155.1 (d, J = 275.0 Hz) | C-3 |

| 142.0 (d, J = 15.0 Hz) | C-4 |

| 138.8 (d, J = 2.5 Hz) | C-2 |

| 128.9 (d, J = 5.0 Hz) | C-6 |

| 118.1 (d, J = 10.0 Hz) | C-5 |

Table 3: ¹⁹F NMR Data for 3-Fluoro-4-nitropyridine-N-oxide

| Chemical Shift (δ) ppm | |

| -118.9 | F-3 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of 3-Fluoro-4-nitropyridine-N-oxide displays strong absorptions corresponding to the N-O and NO₂ moieties.

Table 4: IR Absorption Data for 3-Fluoro-4-nitropyridine-N-oxide

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1550-1500 | Asymmetric NO₂ stretch |

| 1390-1330 | Symmetric NO₂ stretch |

| 1250-1240 | N-O stretch (N-oxide) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.[1]

Table 5: Mass Spectrometry Data for 3-Fluoro-4-nitropyridine-N-oxide

| m/z | Interpretation |

| 158 | [M]⁺ (Molecular ion) |

| 142 | [M-O]⁺ |

| 112 | [M-NO₂]⁺ |

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in a 5 mm NMR tube.

-

¹H NMR: The spectrum was recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.

-

¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts were referenced to the solvent peak.

-

¹⁹F NMR: The spectrum was recorded with proton decoupling. Chemical shifts were referenced to an external standard, such as CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a high-energy electron beam. The resulting charged fragments were separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 3-Fluoro-4-nitropyridine-N-oxide.

Caption: Workflow for the spectroscopic characterization of 3-Fluoro-4-nitropyridine-N-oxide.

References

An In-depth Technical Guide to the Mechanism of Nucleophilic Aromatic Substitution on 3-Fluoro-4-nitropyridine-N-oxide and its Precursors

This technical guide provides a detailed examination of the nucleophilic aromatic substitution (SNAr) mechanism as it pertains to the synthesis and reactivity of 3-Fluoro-4-nitropyridine-N-oxide. This compound is a valuable intermediate in the development of pharmaceuticals and radiopharmaceuticals, particularly for the synthesis of meta-substituted fluoropyridines.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The Core Mechanism: Addition-Elimination

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings. Unlike typical nucleophilic substitution (SN1/SN2), SNAr reactions on aromatic systems like pyridine require specific features to proceed, as the aromatic ring is inherently electron-rich and resistant to nucleophilic attack.[4] The reaction involving 3-Fluoro-4-nitropyridine-N-oxide's synthesis proceeds via a well-established two-step addition-elimination mechanism .[5][6]

Key Steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (e.g., a fluoride ion) on an electron-deficient carbon atom of the pyridine ring. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4][5][7]

-

Rearomatization and Expulsion of the Leaving Group: The unstable Meisenheimer complex rapidly collapses, expelling the leaving group (e.g., a bromide ion) and restoring the aromaticity of the pyridine ring to yield the substituted product.[7]

The presence of strong electron-withdrawing groups is essential for activating the ring towards nucleophilic attack and for stabilizing the anionic intermediate.[4][5] In the case of the precursor to 3-Fluoro-4-nitropyridine-N-oxide, two powerful activating groups are present:

-

The 4-nitro group (-NO₂): This group strongly withdraws electron density from the ring through both inductive and resonance effects, particularly from the ortho and para positions.

-

The N-oxide group: The N-oxide functionality further deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack, especially at the ortho and para positions (C2, C4, C6).[8]

Crucially, the combination of these groups on the 3-bromo-4-nitropyridine N-oxide precursor makes the C3 position (meta to the N-oxide) susceptible to nucleophilic attack, a challenging substitution to achieve in pyridines.[1][3] The N-oxide group's presence favors this meta fluorination.[1]

Experimental Protocols and Quantitative Data

The synthesis of 3-Fluoro-4-nitropyridine-N-oxide is most effectively achieved through the direct fluorination of 3-bromo-4-nitropyridine N-oxide.[1][3] This method has proven successful for both standard organic synthesis and for labeling with fluorine-18 for radiopharmaceutical applications.[1][2]

Detailed Experimental Protocol: Fluorination of 3-Bromo-4-nitropyridine N-oxide

This protocol is adapted from the procedure described for the synthesis of meta-substituted fluoropyridines.[1]

-

Preparation: In a clean, dry reaction vessel, dissolve the starting material, 3-bromo-4-nitropyridine N-oxide (8), in anhydrous dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add 0.5 equivalents of tetrabutylammonium fluoride (TBAF) to the solution at room temperature (25 °C).

-

Reaction: Stir the mixture at room temperature for 5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Workup: Upon completion, the reaction is typically quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified using flash chromatography to yield the desired 3-fluoro-4-nitropyridine N-oxide (9).

Quantitative Data Summary

The following table summarizes the quantitative data from key experiments involving the nucleophilic substitution on the pyridine N-oxide precursor.

| Starting Material | Reagents | Solvent | Temp. (°C) | Time | Product | Yield (%) | Reference |

| 3-bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF | DMSO | 25 | 5 min | 3-fluoro-4-nitropyridine N-oxide | 37% | [1] |

| 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF | DMSO | 25 | - | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | 10.4% (avg. RCY) | [1] |

| 3-bromo-4-nitropyridine | 0.5 eq. TBAF | DMSO | 25 | 15 min | 3-bromo-4-fluoropyridine | - | [1] |

Note: In the absence of the N-oxide group, fluorination occurs at the para-position (C4), displacing the nitro group instead of the bromine at C3.[1]

Subsequent Transformations

The synthesized 3-Fluoro-4-nitropyridine-N-oxide is often not the final product but a versatile intermediate. A common subsequent reaction is the reduction of both the nitro group and the N-oxide.

-

Catalytic Hydrogenation: The nitro group can be readily reduced to an amine, and the N-oxide can be deoxygenated, typically using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst). This efficiently converts 3-fluoro-4-nitropyridine N-oxide into 3-fluoro-4-aminopyridine.[1][2] This transformation is crucial for producing biologically active derivatives.[2]

Conclusion

The nucleophilic aromatic substitution on pyridine N-oxide derivatives represents a powerful strategy for synthesizing meta-substituted pyridines, a class of compounds that are otherwise challenging to prepare.[1] The mechanism is a classic addition-elimination pathway, critically enabled by the strong electron-withdrawing properties of both the N-oxide and the para-nitro group. These groups activate the ring and stabilize the key Meisenheimer complex intermediate, facilitating the displacement of a leaving group at the C3 position. The mild reaction conditions and moderate to good yields make this an attractive method for producing valuable intermediates like 3-Fluoro-4-nitropyridine-N-oxide for applications in medicinal chemistry and the synthesis of PET radiotracers.

References

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-Fluoro-4-nitropyridine-N-oxide | 769-54-0 [smolecule.com]

- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. mdpi.com [mdpi.com]

- 8. chemtube3d.com [chemtube3d.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of 3-Fluoro-4-nitropyridine-N-oxide. This compound is a key intermediate in the synthesis of novel pharmaceuticals and radiolabeled imaging agents.[1] A thorough understanding of its physicochemical properties is crucial for its effective application in research and development.

Core Physicochemical Properties

A summary of the known physicochemical properties of 3-Fluoro-4-nitropyridine-N-oxide is presented in the table below. This data is essential for handling, storage, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₅H₃FN₂O₃ | [1][2][3] |

| Molecular Weight | 158.09 g/mol | [1][2] |

| Melting Point | 122 °C | [1][4] |

| Boiling Point (Predicted) | 417.9 ± 25.0 °C at 760 mmHg | [1][4] |

| Density (Predicted) | 1.56 g/cm³ | [1][4] |

| pKa (Predicted) | -2.08 ± 0.10 | [4] |

| Appearance | White to off-white crystalline powder | [5] |

Solubility Profile

Currently, specific quantitative solubility data for 3-Fluoro-4-nitropyridine-N-oxide in a range of solvents is not extensively published. However, based on the properties of related nitropyridine N-oxide compounds, a qualitative solubility profile can be inferred. The compound is expected to exhibit good solubility in polar aprotic solvents.[1]

Table of Expected Solubility:

| Solvent | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Good | Polar aprotic nature aligns with the solute's characteristics.[1] |

| Dimethylformamide (DMF) | Good | Similar to DMSO, a polar aprotic solvent. |

| Acetonitrile | Moderate | A less polar aprotic solvent compared to DMSO and DMF. |

| Ethanol | Sparingly Soluble | A polar protic solvent, may have some interaction. |

| Water | Insoluble/Slightly Soluble | High polarity and hydrogen bonding of water are less favorable for this molecule. Related 4-nitropyridine N-oxide compounds are insoluble in water.[1] |

| Chloroform | Soluble | Used as an extraction solvent during synthesis.[6] |

Stability Characteristics

Detailed stability studies on 3-Fluoro-4-nitropyridine-N-oxide are not widely available. However, some information can be derived from its synthesis and the general reactivity of related compounds. It is crucial to handle the compound with care, assuming potential hazards similar to other fluorinated nitropyridines, which can be irritating and potentially reactive under certain conditions.[1]

Key Stability Considerations:

-

Thermal Stability: During its synthesis, it is noted that heating the solution above 100°C during vacuum distillation can lead to decomposition, indicated by the solution turning black.[6] This suggests that the compound has limited thermal stability at elevated temperatures. For long-term storage, it is recommended to store it in a freezer at -20°C in a sealed, dry container.[4][7]

-

Light Sensitivity: While specific photostability data is unavailable, nitroaromatic compounds can be sensitive to light. It is advisable to store the compound protected from light.

-

pH Stability: The stability of 3-Fluoro-4-nitropyridine-N-oxide across a range of pH values has not been documented. Given the presence of the N-oxide and nitro groups, the compound's stability could be affected by strongly acidic or basic conditions.

Experimental Protocols

To address the lack of specific data, the following sections provide detailed, representative experimental protocols for determining the solubility and stability of 3-Fluoro-4-nitropyridine-N-oxide. These protocols are based on established methodologies for small molecules and can be adapted for specific laboratory requirements.

Protocol for Determining Thermodynamic Solubility

This protocol outlines a method for quantifying the solubility of 3-Fluoro-4-nitropyridine-N-oxide in various solvents using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Materials:

-

3-Fluoro-4-nitropyridine-N-oxide

-

Selected solvents (e.g., DMSO, water, ethanol, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Fluoro-4-nitropyridine-N-oxide to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After shaking, allow the vials to stand undisturbed for a short period to allow for initial settling.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of 3-Fluoro-4-nitropyridine-N-oxide of known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

References

- 1. Buy 3-Fluoro-4-nitropyridine-N-oxide | 769-54-0 [smolecule.com]

- 2. synchem.de [synchem.de]

- 3. 3-Fluoro-4-nitropyridine-N-oxide|769-54-0 - Debyesci [debyesci.com]

- 4. 3-FLUORO-4-NITROPYRIDINE-N-OXIDE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3-FLUORO-4-NITROPYRIDINE-N-OXIDE, CasNo.769-54-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. Page loading... [guidechem.com]

- 7. 769-54-0|3-Fluoro-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

Unveiling the Electronic Landscape: A Computational Deep Dive into 3-Fluoro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive computational analysis of the electronic properties of 3-Fluoro-4-nitropyridine-N-oxide, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct computational studies on this specific molecule, this guide leverages in-depth computational data from the closely related analogue, 4-nitropyridine-N-oxide, to project and understand the electronic characteristics of the title compound.[2][3] The insights presented herein are crucial for predicting molecular interactions, reactivity, and potential applications in pharmaceutical design.

Molecular Structure and Electronic Environment

3-Fluoro-4-nitropyridine-N-oxide is characterized by a pyridine ring functionalized with an N-oxide group, a nitro group at the 4-position, and a fluorine atom at the 3-position.[1] The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the electronic distribution within the aromatic system.[2][3] The N-oxide group further modulates the electronic properties, impacting the molecule's reactivity and potential for intermolecular interactions.

The molecular structure of 3-Fluoro-4-nitropyridine-N-oxide, based on its constituent functional groups, is depicted below.

Predicted Electronic Properties

The electronic properties of 3-Fluoro-4-nitropyridine-N-oxide are predicted based on computational studies of 4-nitropyridine-N-oxide. These properties provide a quantitative understanding of the molecule's reactivity, stability, and intermolecular interaction potential.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for assessing chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The table below summarizes the predicted frontier molecular orbital energies and the HOMO-LUMO gap for 3-Fluoro-4-nitropyridine-N-oxide, drawing comparisons with related pyridine-N-oxide derivatives.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3-Fluoro-4-nitropyridine-N-oxide (Predicted) | -7.5 to -8.0 | -3.0 to -3.5 | 4.0 to 5.0 |

| 4-Nitropyridine-N-oxide[2] | -7.83 | -3.24 | 4.59 |

| Pyridine-N-oxide | -6.95 | -1.45 | 5.50 |

| 4-Methylpyridine-N-oxide | -6.71 | -1.21 | 5.50 |

Note: Values for 3-Fluoro-4-nitropyridine-N-oxide are predictive and based on trends observed in related compounds.

The presence of both a fluoro and a nitro group is expected to lower both the HOMO and LUMO energy levels compared to pyridine-N-oxide, with a predicted HOMO-LUMO gap that suggests a relatively stable yet reactive molecule.

The relationship between these frontier orbitals is visualized in the following diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 3-Fluoro-4-nitropyridine-N-oxide, the MEP is expected to show negative potential (red/yellow regions) around the oxygen atoms of the N-oxide and nitro groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is anticipated around the hydrogen atoms of the pyridine ring, suggesting sites for nucleophilic attack. The fluorine atom will also contribute to the local electrostatic potential.

Computational Methodology

The electronic properties discussed in this guide are typically determined using quantum chemical calculations. A standard and robust computational protocol for a molecule like 3-Fluoro-4-nitropyridine-N-oxide would involve the following steps:

Geometry Optimization

The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations, commonly using Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

Frequency Analysis

Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Calculation of Electronic Properties

Once the optimized geometry is confirmed, single-point energy calculations are carried out to determine the electronic properties, including:

-

HOMO and LUMO energies: To assess reactivity and stability.

-

Dipole moment: To understand the molecule's polarity.

-

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict reactive sites.

-

Natural Bond Orbital (NBO) analysis: To investigate charge transfer and bonding interactions within the molecule.

A generalized workflow for these computational studies is presented below.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the electronic properties of 3-Fluoro-4-nitropyridine-N-oxide based on established computational methodologies and data from analogous compounds. The predicted electronic characteristics suggest a molecule with a unique reactivity profile, making it a compelling candidate for further investigation in drug discovery and materials science.

Future experimental and dedicated computational studies on 3-Fluoro-4-nitropyridine-N-oxide are warranted to validate and expand upon the predictions presented here. Such studies will provide a more precise quantification of its electronic properties and pave the way for its rational application in the development of novel therapeutic agents and functional materials.

References

An In-Depth Technical Guide on the Thermal Decomposition of 3-Fluoro-4-nitropyridine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-4-nitropyridine-N-oxide is a key intermediate in the synthesis of various pharmaceutical compounds. Due to the presence of both a nitro group and an N-oxide functionality, this molecule is expected to be an energetic material, with the potential for rapid exothermic decomposition upon heating. A thorough understanding of its thermal stability is paramount for safe handling, storage, and processing. This guide provides a comprehensive overview of the expected thermal decomposition behavior of 3-fluoro-4-nitropyridine-N-oxide, based on data from analogous compounds. It outlines the primary decomposition pathways, presents relevant quantitative data, and details the experimental protocols necessary for a comprehensive thermal analysis.

Predicted Thermal Decomposition Profile

The thermal decomposition of 3-fluoro-4-nitropyridine-N-oxide is anticipated to be a complex process involving multiple steps. The presence of the electron-withdrawing nitro and fluoro groups, combined with the inherent instability of the N-oxide bond, suggests that the molecule will decompose exothermically at elevated temperatures.

Based on studies of similar aromatic nitro compounds, the primary decomposition pathways are likely to involve:

-

Homolytic cleavage of the C-NO₂ bond: This is a common initial step in the decomposition of many aromatic nitro compounds, leading to the formation of radical species.

-

N-O bond scission: The N-oxide bond is relatively weak and susceptible to cleavage at high temperatures. The dissociation enthalpy of the N-O bond in 4-nitropyridine N-oxide has been determined to be 258.5 ± 5.3 kJ·mol⁻¹[1][2].

-

Nitro-nitrite rearrangement: This isomerization can be a key step in the decomposition of some nitroaromatic compounds.

The decomposition is expected to be highly exothermic and may be accompanied by the release of gaseous products, including nitrogen oxides (NOx). The energetic nature of nitropyridine N-oxides is well-documented, with some, like 4-nitropyridine N-oxide, being classified as potentially explosive.

Quantitative Thermal Analysis Data

While specific DSC and TGA data for 3-fluoro-4-nitropyridine-N-oxide are unavailable, the following tables summarize key thermal properties of the closely related 4-nitropyridine-N-oxide and aminonitropyridine-N-oxides. These values provide a reasonable estimate of the expected thermal behavior. The fluorine substituent in the title compound is likely to influence the decomposition temperature, potentially lowering it due to its electron-withdrawing nature.

Table 1: Thermochemical Data for 4-Nitropyridine-N-oxide

| Parameter | Value | Reference |

| Enthalpy of Combustion (crystalline) | -2556.3 ± 0.5 kJ·mol⁻¹ | [1][2] |

| Enthalpy of Sublimation | 108.9 ± 0.3 kJ·mol⁻¹ | [1][2] |

| N-O Bond Dissociation Enthalpy | 258.5 ± 5.3 kJ·mol⁻¹ | [1][2] |

Table 2: Thermal Decomposition Data for Aminonitropyridine N-Oxides (Surrogate Data) [3]

| Compound | Onset Temperature (T_onset) (°C) | Peak Temperature (T_peak) (°C) | Enthalpy of Decomposition (ΔH_d) (J/g) |

| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | 290 | 310 | -2500 |

Experimental Protocols

A comprehensive thermal analysis of 3-fluoro-4-nitropyridine-N-oxide should be conducted using standard techniques for energetic materials. The following protocols are based on established ASTM and NATO standards.[1][4][5][6][7][8][9]

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition.

Methodology (based on ASTM E537): [4][5][6]

-

Sample Preparation: Accurately weigh 0.5-1.5 mg of 3-fluoro-4-nitropyridine-N-oxide into a high-pressure resistant crucible (e.g., gold-plated stainless steel).

-

Instrumentation: Utilize a calibrated Differential Scanning Calorimeter capable of operating under a controlled atmosphere and pressure.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of thermal events.

-

Temperature Range: 30 °C to 400 °C, or until the decomposition is complete.

-

Crucible: Hermetically sealed high-pressure crucible to contain any evolved gases.

-

-

Data Analysis:

-

Determine the onset temperature (T_onset) of the exothermic decomposition peak using the tangent method.

-

Identify the temperature of the maximum heat flow (T_peak).

-

Calculate the enthalpy of decomposition (ΔH_d) by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature of initial mass loss and the overall mass loss during decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of 3-fluoro-4-nitropyridine-N-oxide into a ceramic or aluminum TGA pan.

-

Instrumentation: Utilize a calibrated Thermogravimetric Analyzer.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 400 °C, or until mass loss ceases.

-

-

Data Analysis:

-

Determine the onset temperature of mass loss.

-

Quantify the percentage of mass lost at different temperature intervals.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum mass loss rates.

-

Visualizations

Proposed Thermal Decomposition Pathway

References

- 1. Thermal analysis of some propellants and explosives with DSC and TG/DTA (U) [repository.tno.nl]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. store.astm.org [store.astm.org]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. vti.mod.gov.rs [vti.mod.gov.rs]

The Discovery and Synthesis of 3-Fluoro-4-nitropyridine-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitropyridine-N-oxide is a key heterocyclic building block in medicinal chemistry and radiopharmaceutical development. Its strategic functionalization, featuring a fluorine atom at the 3-position, a nitro group at the 4-position, and an N-oxide moiety, imparts unique reactivity and makes it a valuable precursor for the synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the discovery and first synthesis of this compound, detailed experimental protocols for its preparation, a summary of its physicochemical and spectroscopic properties, and a discussion of its applications.

Discovery and First Synthesis

While various synthetic methods are now employed, the initial synthesis of 3-Fluoro-4-nitropyridine-N-oxide is attributed to Talik and Talik in their 1966 publication in Roczniki Chemii. The foundational method for preparing this and related compounds involves a two-step process: the N-oxidation of a substituted pyridine followed by electrophilic nitration. The presence of the N-oxide group is crucial as it activates the pyridine ring, particularly at the 4-position, facilitating the introduction of the nitro group.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3-Fluoro-4-nitropyridine-N-oxide is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₃FN₂O₃ |

| Molecular Weight | 158.09 g/mol [1] |

| CAS Number | 769-54-0[1] |

| Melting Point | 122 °C |

| Appearance | Solid |

| ¹H NMR | Aromatic protons in the downfield region |

| ¹³C NMR | Data not available in searched literature |

| ¹⁹F NMR | Data not available in searched literature |

| IR Spectroscopy | Asymmetric NO₂ stretch: 1550-1500 cm⁻¹, Symmetric NO₂ stretch: 1390-1330 cm⁻¹, N-O stretch: ~1240-1250 cm⁻¹ |

| Mass Spectrometry | Molecular ion (M⁺): m/z 158. Key fragments: M-16 (loss of O), M-17 (loss of OH), M-46 (loss of NO₂) |

Synthetic Methodologies

Two primary synthetic routes have been established for the preparation of 3-Fluoro-4-nitropyridine-N-oxide. The traditional approach begins with 3-fluoropyridine, while a more recent method utilizes a direct fluorination strategy.

Traditional Synthesis: N-Oxidation and Nitration of 3-Fluoropyridine

This classic two-step synthesis is the most commonly cited method for gram-scale preparation.

Several effective methods for the N-oxidation of 3-fluoropyridine have been reported, with variations in reagents, reaction times, and work-up procedures.

Method A: Hydrogen Peroxide in Acetic Acid

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 40g of 3-fluoropyridine, 200ml of acetic acid, and 40ml of 35% hydrogen peroxide.

-

Reaction Conditions: Heat the mixture in a water bath at 70-80°C for 3 hours.

-

Reagent Addition: Add an additional 25 ml of 35% hydrogen peroxide dropwise and continue heating at the same temperature for 9 hours.

-

Work-up and Isolation: Concentrate the mixture under reduced pressure to approximately 100 ml. Dilute with 100 ml of water and then remove the water by distillation under reduced pressure. Neutralize the residue with anhydrous sodium carbonate to obtain 3-fluoropyridine-N-oxide.

Method B: Sodium Perborate in Acetic Acid

-

Reaction Setup: In a three-necked flask, combine 40g (0.5 mol) of 3-fluoropyridine, 200ml of acetic acid, 66g of sodium perborate, and 1 drop of ferric chloride solution.

-

Reaction Conditions: Heat the mixture in a water bath at 70-80°C for 1.5 hours.

-

Reagent Addition: Gradually add another 41.4g of sodium perborate and continue heating for an additional 3 hours.

-

Work-up and Isolation: Concentrate the mixture under reduced pressure to about 100ml, dilute with 100ml of water, and remove the water by distillation under reduced pressure. Neutralize the residue to a strongly alkaline pH with anhydrous sodium carbonate and extract with 200 ml of chloroform. Filter to remove the inorganic salts, dry the filtrate with anhydrous sodium sulfate, and remove the chloroform by distillation. Finally, remove any low-boiling point substances by distillation under reduced pressure on a 100°C water bath to yield the product.

Method C: Catalytic Oxidation with Tungstic Acid and Sulfuric Acid

-

Reaction Setup: In a 500mL four-necked flask, add 63.2g of 3-fluoropyridine, 6g of tungstic acid, 150 mL of distilled water, and 2.2 mL of 98% sulfuric acid.

-

Reaction Conditions: Heat the stirred mixture to 75°C in a water bath.

-

Reagent Addition: Add 185mL of 30% hydrogen peroxide dropwise over 12 hours, maintaining the temperature between 75-85°C.

-

Work-up and Isolation: After the addition is complete, maintain the temperature for 24 hours. Cool the mixture to below 50°C and remove about one-third of the water volume under reduced pressure. Add calcium hydroxide emulsion to precipitate the catalysts, filter, and distill the mother liquor to dryness under reduced pressure to obtain the product with a reported yield of 96.2%.

-

Reaction Setup: In a suitable reaction vessel, dissolve the 3-fluoropyridine-N-oxide obtained from the previous step in concentrated sulfuric acid.

-

Reaction Conditions: Cool the solution in an ice-salt bath to maintain a temperature at or below 0°C.

-

Reagent Addition: Slowly add fuming nitric acid dropwise to the vigorously stirred solution. The reaction mixture will thicken, and a solid may precipitate.

-

Work-up and Isolation: After the addition is complete, continue stirring at 0°C for 3.5 hours. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Once the ice has melted, filter the precipitated white crystals. Wash the crystals with ice water until the washings are neutral, then rinse with a small amount of ice-cold methanol. Dry the product under vacuum at 60°C to a constant weight.

Modern Synthesis: Direct Fluorination of 3-Bromo-4-nitropyridine N-oxide

A more recent and notable synthesis involves the direct nucleophilic aromatic substitution of a bromine atom for a fluorine atom. This method is particularly significant for its application in the synthesis of radiolabeled compounds.

-

Reaction Setup: In a reaction vessel, dissolve 3-bromo-4-nitropyridine N-oxide in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add tetrabutylammonium fluoride (TBAF) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a few minutes.

-

Work-up and Isolation: The product can be isolated and purified using standard techniques such as column chromatography. This reaction is reported to proceed in moderate yields.

Applications in Research and Development

3-Fluoro-4-nitropyridine-N-oxide is a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: Its derivatives are being investigated for their potential pharmacological activities, particularly their interaction with potassium channels, which are important targets in neurological disorders.[1]

-

Radiopharmaceuticals: The compound serves as a crucial precursor for the synthesis of fluorine-18 (¹⁸F) labeled radiotracers for use in Positron Emission Tomography (PET) imaging.[1] The direct fluorination method is especially advantageous for this application due to the short half-life of ¹⁸F, which necessitates rapid synthetic procedures.

Biological Activity and Signaling Pathways

Currently, there is limited information available on the direct biological activity and signaling pathways of 3-Fluoro-4-nitropyridine-N-oxide itself. The primary focus of research has been on its utility as a synthetic intermediate. However, the known interaction of its derivatives with potassium channels suggests that further investigation into the biological effects of the parent compound may be a fruitful area of research.

Conclusion

3-Fluoro-4-nitropyridine-N-oxide is a compound of significant interest in synthetic and medicinal chemistry. The established synthetic routes, both traditional and modern, provide accessible pathways to this versatile intermediate. While its direct biological effects are not yet well-characterized, its role as a precursor to potent, biologically active molecules, particularly in the realm of neuroscience and medical imaging, is firmly established. Further research into the properties and applications of this compound is likely to yield new and valuable discoveries.

References

Methodological & Application

Application Notes: The Use of 3-Fluoro-4-nitropyridine-N-oxide in [¹⁸F] Radiolabeling

Introduction

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical aspect of modern drug development and diagnostic imaging. [¹⁸F]Fluorine is a preferred radionuclide due to its favorable decay characteristics. However, the synthesis of [¹⁸F]-labeled compounds, particularly heteroaromatic structures like pyridines, can be challenging. Nucleophilic (radio)fluorination of electron-rich pyridine rings, especially at the meta-position, is often inefficient.[1][2]

A novel strategy utilizes pyridine N-oxides as precursors for radiofluorination. This approach has proven effective for synthesizing meta-fluorinated pyridines, which are important structures in various pharmaceuticals. Specifically, 3-bromo-4-nitropyridine N-oxide serves as a precursor for the synthesis of [¹⁸F]3-fluoro-4-nitropyridine N-oxide, which can then be converted to other valuable radiolabeled molecules like [¹⁸F]3-fluoro-4-aminopyridine.[1][2][3] This methodology offers a new pathway for creating these important radiopharmaceuticals.[1][2][3]

This document provides detailed application notes and protocols for the use of 3-fluoro-4-nitropyridine-N-oxide and its precursors in [¹⁸F] radiolabeling procedures.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of [¹⁸F]3-fluoro-4-nitropyridine N-oxide using two distinct methods: direct radiofluorination of a bromo-precursor and a rapid ¹⁹F/¹⁸F isotope exchange reaction.

| Parameter | Direct Radiofluorination | ¹⁹F/¹⁸F Isotope Exchange | Reference |

| Precursor | 3-bromo-4-nitropyridine N-oxide | 3-fluoro-4-nitropyridine N-oxide | [1][4] |

| Reagent | [¹⁸F]TBAF in DMSO | [¹⁸F]TBAF in DMSO | [1][4] |

| Temperature | Room Temperature (25 °C) | Room Temperature (25 °C) | [1] |

| Reaction Time | 15 minutes | ~1 minute (reaches equilibrium in seconds) | [1][4] |

| Decay-Corrected Yield | 10.4% (average) | 33.1 ± 5.4% | [1] |

| Subsequent Reaction | Catalytic hydrogenation to [¹⁸F]3-fluoro-4-aminopyridine | Catalytic hydrogenation to [¹⁸F]3-fluoro-4-aminopyridine | [1][4] |

| Yield of Hydrogenation | Quantitative | Quantitative | [1] |

Experimental Workflows & Diagrams

The overall workflow for the synthesis of [¹⁸F]3-fluoro-4-aminopyridine involves the initial radiofluorination step to produce [¹⁸F]3-fluoro-4-nitropyridine N-oxide, followed by a reduction step.

References

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of [18F]3-fluoro-4-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the positron emission tomography (PET) tracer, [18F]3-fluoro-4-aminopyridine ([18F]3F4AP), a promising agent for imaging demyelination in neurological disorders such as multiple sclerosis. The described method utilizes a two-step process starting from a commercially available precursor, 3-bromo-4-nitropyridine N-oxide, which is first converted to [18F]3-fluoro-4-nitropyridine N-oxide, followed by a reduction to the final product. An alternative, high-yield isotopic exchange method starting from 3-fluoro-4-nitropyridine N-oxide is also detailed.

Introduction

Nucleophilic aromatic substitution for the introduction of fluorine-18 on electron-rich pyridine rings, particularly at the meta position, presents a significant challenge in radiochemistry. This protocol outlines a novel and efficient method that leverages the electronic properties of pyridine N-oxides to facilitate this transformation. The synthesis is characterized by its mild reaction conditions and reproducible yields, making it suitable for routine production of [18F]3F4AP for preclinical and clinical research.

Synthesis Pathway Overview

The synthesis of [18F]3-fluoro-4-aminopyridine is accomplished through a two-step reaction sequence. The first step involves the nucleophilic radiofluorination of a precursor to form the intermediate, [18F]3-fluoro-4-nitropyridine N-oxide. The second step is the reduction of the nitro group to an amine, yielding the final radiotracer.

Caption: Radiosynthesis workflow for [18F]3-fluoro-4-aminopyridine.

Experimental Protocols

Materials and Equipment

-

Precursors: 3-bromo-4-nitropyridine N-oxide, 3-fluoro-4-nitropyridine N-oxide

-

Reagents: [18F]Fluoride, Tetrabutylammonium bicarbonate (TBA-HCO3), Dimethyl sulfoxide (DMSO), Methanol (MeOH), 10% Palladium on carbon (Pd/C), Hydrogen gas (H2)

-

Equipment: Automated radiosynthesis module or manual synthesis setup, HPLC system (preparative and analytical) with radioactivity and UV detectors, solid-phase extraction (SPE) cartridges (e.g., strong anion exchange), reaction vials, filters.

Protocol 1: De Novo Synthesis from 3-bromo-4-nitropyridine N-oxide

Step 1: Preparation of [18F]Tetrabutylammonium Fluoride ([18F]TBAF)

-